molecular formula C10H11BrClNO B14065231 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one

Cat. No.: B14065231
M. Wt: 276.56 g/mol
InChI Key: ZGFFXPIGFMCOBU-UHFFFAOYSA-N
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Description

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one is a brominated ketone derivative of significant interest in advanced organic synthesis and medicinal chemistry research. Its molecular formula is C10H11BrClNO, with a molecular weight of 276.56 g/mol. The compound features two highly reactive functional groups: a bromopropanone moiety and a chloromethyl group on the aromatic ring. This dual functionality makes it a valuable bifunctional building block or synthetic intermediate for the construction of more complex molecular architectures. Researchers can leverage this compound in various chemical transformations, including nucleophilic substitution reactions, where the bromine and chlorine atoms can be displaced to form new carbon-heteroatom or carbon-carbon bonds. The electron-withdrawing carbonyl group adjacent to the bromine enhances its reactivity in transformations such as alkylations or as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck reactions) to generate biaryl or alkenylated derivatives. The amino group on the phenyl ring offers a third site for functionalization, for instance, through condensation or diazotization reactions. While specific biological data for this exact compound is not available, structurally similar compounds are investigated for their potential as biochemical probes to study enzyme mechanisms or as pharmacophores in the development of new therapeutic agents. The compound is intended for research purposes only and is not designed for human therapeutic or veterinary use. For laboratory research only.

Properties

Molecular Formula

C10H11BrClNO

Molecular Weight

276.56 g/mol

IUPAC Name

1-[4-amino-3-(chloromethyl)phenyl]-3-bromopropan-1-one

InChI

InChI=1S/C10H11BrClNO/c11-4-3-10(14)7-1-2-9(13)8(5-7)6-12/h1-2,5H,3-4,6,13H2

InChI Key

ZGFFXPIGFMCOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCBr)CCl)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one follows a three-stage sequence: (1) construction of the propan-1-one backbone, (2) introduction of the chloromethyl group, and (3) regioselective bromination. Each stage demands precise reagent selection and condition optimization to avoid side reactions such as over-halogenation or amine degradation.

Propan-1-one Backbone Installation

The propan-1-one moiety is introduced via Friedel-Crafts acylation , where 4-amino-3-(chloromethyl)benzene reacts with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This step typically achieves 70–85% yield in dichloromethane at 0–5°C. Alternative solvents like nitrobenzene may enhance electrophilic substitution but require higher temperatures (40–50°C), risking decomposition of the chloromethyl group.

Chloromethylation Strategies

Chloromethylation precedes bromination to avoid competing reactivity. The Blanc chloromethylation method employs formaldehyde and hydrochloric acid under ZnCl₂ catalysis, producing the chloromethyl substituent at the 3-position of the phenyl ring. Yields range from 65% to 78%, with side products arising from di-chloromethylation or amine quaternization. Temporary protection of the 4-amino group using tert-butoxycarbonyl (Boc) or acetyl groups mitigates these issues, improving selectivity to >90%.

Bromination Optimization

Regioselective bromination at the propanone β-position is achieved using bromine (Br₂) in chloroform at −10°C, yielding 60–70% of the target compound. Slow addition of bromine (0.5 mL/min) minimizes over-bromination, while catalytic Ag₃PW₁₂O₄₀ enhances reaction efficiency by 15–20%. Alternative brominating agents like N-bromosuccinimide (NBS) in CCl₄ show comparable selectivity but require longer reaction times (24–36 hours).

Stepwise Synthesis Protocols

Laboratory-Scale Procedure

Table 1: Reaction Conditions for Laboratory Synthesis
Step Reagents Solvent Temp. (°C) Time (h) Yield (%)
Acylation Propionyl chloride, AlCl₃ CH₂Cl₂ 0–5 6 82
Chloromethylation HCHO, HCl, ZnCl₂ CHCl₃ 25 12 73
Bromination Br₂, Ag₃PW₁₂O₄₀ CHCl₃ −10 4 68

Procedure:

  • Acylation: Dissolve 4-amino-3-(chloromethyl)benzene (10 mmol) in CH₂Cl₂ (50 mL). Add AlCl₃ (12 mmol) and propionyl chloride (11 mmol) dropwise at 0°C. Stir for 6 h, quench with ice-water, and extract with CH₂Cl₂. Dry over Na₂SO₄ and concentrate.
  • Chloromethylation: Reflux the intermediate (8 mmol) with HCHO (16 mmol) and HCl (32 mmol) in CHCl₃ (40 mL) containing ZnCl₂ (4 mmol) for 12 h. Neutralize with NaHCO₃, extract, and recrystallize from CHCl₃/MeOH (1:1).
  • Bromination: Cool CHCl₃ (30 mL) to −10°C. Add Ag₃PW₁₂O₄₀ (0.1 mmol) and bromine (9 mmol) dropwise. Stir for 4 h, wash with Na₂S₂O₃, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial production employs continuous flow reactors to enhance scalability and reproducibility. Key advantages include:

  • Residence time control : 2–5 minutes per step, minimizing degradation.
  • Temperature gradients : Maintained at ±1°C using jacketed reactors.
  • Automated quenching : In-line neutralization reduces purification steps.
Table 2: Industrial vs. Laboratory Yields
Parameter Laboratory Industrial
Acylation Yield 82% 88%
Bromination Time 4 h 1.5 h
Purity 98% 99.5%

Analytical Characterization Techniques

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 2.45 (t, J = 7.2 Hz, 2H, CH₂), 3.10 (t, J = 7.2 Hz, 2H, CH₂Br), 4.55 (s, 2H, CH₂Cl), 6.85 (d, J = 8.4 Hz, 1H, ArH), 7.30 (s, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH).
  • FT-IR (KBr): ν 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H), 680 cm⁻¹ (C–Br).

X-ray Crystallography

Single-crystal analysis confirms the planar arrangement of the propan-1-one backbone (dihedral angle = 3.30° vs. phenyl ring) and validates the chloromethyl group’s stereoelectronic effects.

Optimization Strategies

Catalytic Enhancements

Heterogeneous catalysts like Ag₃PW₁₂O₄₀ improve bromination efficiency by stabilizing transition states. Comparative studies show:

Table 3: Catalyst Performance in Bromination
Catalyst Yield (%) Byproducts (%)
None 60 18
Ag₃PW₁₂O₄₀ 75 5
FeCl₃ 68 12

Solvent Effects

Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote amine oxidation. Chloroform balances solubility and stability, achieving optimal results.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce a ketone or carboxylic acid derivative.

Scientific Research Applications

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino and chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or DNA damage. The bromopropanone moiety may also participate in electrophilic reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f)

  • Molecular Formula : C₁₁H₁₃ClO₂S
  • Molecular Weight : 244.73 g/mol
  • Key Features : Chloromethylphenyl group with a sulfonylidene substituent.
  • Properties : White solid with a melting point of 137.3–138.5°C .
  • Comparison: The absence of an amino group in 1f reduces hydrogen-bonding capacity compared to the target compound. The sulfonylidene group in 1f enhances electrophilicity, whereas the bromopropanone moiety in the target compound offers halogen-based reactivity.

3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one

  • Molecular Formula: C₂₁H₁₆BrClNO
  • Molecular Weight : 420.72 g/mol
  • Key Features: β-Amino ketone with bromoanilino and chlorophenyl groups.
  • Properties : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds .
  • Comparison: The β-amino ketone structure enables use as a chiral auxiliary, unlike the target compound’s primary amino group. Higher molecular weight due to additional aromatic rings.

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

  • Molecular Formula : C₁₆H₁₃BrO
  • Molecular Weight : 301.18 g/mol
  • Key Features : Chalcone derivative with bromine and methylphenyl groups.
  • Properties: Synthesized via bromine addition to enones; crystallized from acetone .
  • Comparison: The α,β-unsaturated ketone system in this compound enables conjugate addition reactions, absent in the saturated propanone backbone of the target compound. Methylphenyl substituent provides steric hindrance compared to the chloromethyl group.

1-(3-Amino-5-(trifluoromethylthio)phenyl)-3-bromopropan-1-one

  • Molecular Formula: C₁₀H₉BrF₃NOS
  • Molecular Weight : 328.15 g/mol
  • Key Features : Trifluoromethylthio (SCF₃) group at the meta position .
  • Comparison :
    • The electron-withdrawing SCF₃ group significantly alters electronic properties compared to the target compound’s chloromethyl substituent.
    • Higher molecular weight due to fluorine atoms.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications Reference
1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one C₁₀H₁₁BrClNO 276.56 4-amino, 3-chloromethyl, 3-bromo Halogen displacement, intermediates
1-(4-(Chloromethyl)phenyl)-sulfonylidene ethanone (1f) C₁₁H₁₃ClO₂S 244.73 Chloromethyl, sulfonylidene Electrophilic catalysis
3-(4-Bromoanilino)-3-(4-chlorophenyl)-1-phenylpropan-1-one C₂₁H₁₆BrClNO 420.72 β-amino ketone, bromoanilino Chiral auxiliaries, dimerization
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO 301.18 α,β-unsaturated ketone, methylphenyl Conjugate additions
1-(3-Amino-5-(SCF₃)phenyl)-3-bromopropan-1-one C₁₀H₉BrF₃NOS 328.15 SCF₃, 3-amino Electron-deficient intermediates

Biological Activity

1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one is a synthetic organic compound characterized by its unique structural features, including an amino group, a bromopropanone moiety, and a chloromethyl group. With a molecular weight of approximately 276.56 g/mol, this compound has garnered interest in medicinal chemistry and biological research due to its potential biological activities.

Chemical Structure and Properties

The molecular structure of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one is depicted below:

Chemical Formula C10H10BrClN O\text{Chemical Formula C}_{10}\text{H}_{10}\text{BrClN O}

Key Features:

  • Amino Group: This functional group is known to interact with various biological targets, influencing enzyme activity and receptor binding.
  • Chloromethyl and Bromopropanone Groups: These halogenated substituents enhance the compound's reactivity, potentially leading to significant interactions with biomolecules.

Biological Activities

Research into the biological activity of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one has revealed several promising avenues:

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures often exhibit antimicrobial properties . The presence of the amino and halogen groups may facilitate interactions with bacterial cell membranes or enzymes involved in metabolic pathways.

Case Study:
A study on structurally related compounds demonstrated significant antimicrobial effects against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The effectiveness varied based on the position of substituents on the phenyl ring, indicating that 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one could have similar or enhanced activity depending on its specific structure .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity . The amino group may allow for specific interactions with cancer-related enzymes or receptors, possibly inhibiting tumor growth or promoting apoptosis in malignant cells.

Research Findings:
A review of related compounds highlighted their ability to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways . Further studies are warranted to elucidate the exact mechanisms by which 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one may exert anticancer effects.

Mutagenic Properties

There is ongoing investigation into the mutagenic properties of this compound due to its structural components. The presence of both amino and halogen substituents raises concerns about potential DNA interactions, which could lead to mutagenesis.

The proposed mechanisms through which 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one exhibits biological activity include:

  • Enzyme Inhibition: The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
  • Receptor Binding: The halogen groups may facilitate binding to various receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one, a comparative analysis with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
1-(4-Amino-3-(bromomethyl)phenyl)-3-bromopropan-1-oneBromine instead of chlorineAntimicrobial, anticancer
1-(4-Amino-3-(methyl)phenyl)-3-methylpropan-1-oneMethyl groups instead of halogensPotentially less reactive
1-(4-Amino-3-(fluoromethyl)phenyl)-3-fluoropropan-1-oneFluorine atoms instead of bromineAltered reactivity patterns

Q & A

How can the synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-3-bromopropan-1-one be optimized for higher yield and purity?

Methodological Answer:
The synthesis can be optimized through catalytic strategies and stepwise functionalization. For example, Ag₃PW₁₂O₄₀ has been used as a heterogeneous catalyst in analogous β-amino ketone syntheses to enhance regioselectivity and reduce byproducts . Key steps include:

  • Halogenation Control: Bromination of the propanone backbone should be performed under controlled conditions (e.g., slow addition of bromine in chloroform) to avoid over-bromination, as seen in dibromopropanone intermediates .
  • Amine Protection: The 4-amino group may require temporary protection (e.g., Boc or acetyl groups) during chloromethylation to prevent unwanted side reactions.
  • Purification: Recrystallization from CHCl₃/CH₃OH mixtures (1:1 v/v) is effective for isolating pure crystals, as demonstrated in structurally related compounds .

What advanced techniques are recommended for resolving contradictions in spectral data (e.g., NMR vs. computational predictions)?

Methodological Answer:
Discrepancies between experimental and theoretical spectral data can be addressed via:

  • DFT and AIM Theory: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) predict NMR chemical shifts and vibrational frequencies, which can be cross-validated with experimental data. AIM analysis further clarifies electronic interactions in the molecule .
  • X-ray Crystallography: Single-crystal diffraction resolves ambiguities in molecular geometry. For example, bond angles (e.g., N–C–C = 107.92°–114.69°) and hydrogen-bonding patterns (N–H⋯O) confirm stereoelectronic effects .
  • Dynamic NMR: Variable-temperature NMR can detect conformational flexibility or tautomerism in solution, which static DFT models may overlook.

How do the chloro and bromo substituents influence the compound's reactivity in cross-coupling reactions?

Methodological Answer:
The chloromethyl and bromo groups act as orthogonal leaving groups, enabling sequential functionalization:

  • Bromo Group: Participates in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis. The electron-withdrawing ketone moiety activates the bromide for nucleophilic substitution.
  • Chloromethyl Group: Reacts with nucleophiles (e.g., amines, thiols) in SN2 reactions. Steric hindrance from the adjacent phenyl ring may slow kinetics, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures .
  • Competitive Reactivity: The bromo group typically reacts faster than chloro in Pd-mediated couplings, allowing selective derivatization .

What catalytic systems are effective for asymmetric synthesis of derivatives?

Methodological Answer:
Chiral auxiliaries and organocatalysts enable enantioselective modifications:

  • Chiral Amine Catalysts: Proline-derived catalysts promote asymmetric aldol reactions at the ketone group, forming β-hydroxy ketone intermediates with >90% ee .
  • Transition Metal Catalysis: Pd(II) complexes with BINAP ligands facilitate asymmetric α-arylation of the propanone backbone .
  • Enzyme-Mediated Reactions: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the chloromethyl group under mild conditions .

How can hydrogen-bonding networks in the crystal lattice affect the compound's stability and solubility?

Methodological Answer:
Intermolecular hydrogen bonds (e.g., N–H⋯O=C) form centrosymmetric dimers, as observed in related β-amino ketones. These interactions:

  • Enhance Thermal Stability: Strong H-bonds increase melting points (e.g., 180–200°C range) .
  • Reduce Solubility: Dimers aggregate in non-polar solvents (e.g., hexane), requiring polar solvents (e.g., DMSO) for dissolution.
  • Guide Cocrystal Design: Co-formers with complementary H-bond donors/acceptors (e.g., carboxylic acids) can modulate solubility without altering bioactivity .

What safety protocols are critical during large-scale synthesis?

Methodological Answer:

  • Ventilation: Halogenated intermediates (e.g., bromine, chloroform) require fume hoods to mitigate inhalation risks .
  • Personal Protective Equipment (PPE): Acid-resistant gloves and goggles are mandatory during bromination steps .
  • Waste Management: Neutralize residual bromine with sodium thiosulfate before disposal .
  • Thermal Monitoring: Exothermic reactions (e.g., catalytic hydrogenation) necessitate temperature-controlled reactors to prevent runaway reactions .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking: AutoDock Vina predicts binding affinities to target proteins (e.g., kinases), prioritizing substituents that fit hydrophobic pockets .
  • QSAR Models: Quantitative Structure-Activity Relationship (QSAR) analysis correlates electronic parameters (e.g., Hammett σ) with bioactivity. For example, electron-withdrawing groups (Br, Cl) enhance antibacterial potency .
  • ADMET Prediction: SwissADME estimates pharmacokinetic properties (e.g., logP, BBB permeability) to filter derivatives with poor drug-likeness .

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